molecular formula C7H7BrN2O B1329780 2-Bromobenzohydrazide CAS No. 29418-67-5

2-Bromobenzohydrazide

Cat. No.: B1329780
CAS No.: 29418-67-5
M. Wt: 215.05 g/mol
InChI Key: PQNLAYLOCZKPIY-UHFFFAOYSA-N
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Description

2-Bromobenzohydrazide is an organic compound with the molecular formula C7H7BrN2O. It is a derivative of benzohydrazide, where a bromine atom is substituted at the second position of the benzene ring. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromobenzohydrazide can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzoic acid with hydrazine hydrate. The reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

2-Bromobenzoic acid+Hydrazine hydrateThis compound+Water\text{2-Bromobenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 2-Bromobenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale.

Chemical Reactions Analysis

2-Bromobenzohydrazide undergoes various chemical reactions, including:

Oxidation:

  • It can be oxidized to form corresponding azides or other oxidized derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction:

  • Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution:

  • Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted benzohydrazides. Common reagents include sodium methoxide or potassium tert-butoxide.

Condensation:

  • Condensation reactions with aldehydes or ketones can form hydrazones, which are valuable intermediates in organic synthesis.

Scientific Research Applications

2-Bromobenzohydrazide has a wide range of applications in scientific research:

Chemistry:

  • It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

  • The compound exhibits biological activities, such as antimicrobial and anticancer properties, making it a candidate for drug development.

Medicine:

Industry:

  • It is used in the production of polymers and other materials with specific properties, such as flame retardancy and thermal stability.

Mechanism of Action

The mechanism of action of 2-bromobenzohydrazide and its derivatives often involves the inhibition of specific enzymes or interaction with biological targets. For example, its α-amylase inhibitory activity is due to the compound binding to the active site of the enzyme, preventing the breakdown of starch into glucose . This mechanism is crucial in managing blood sugar levels in diabetic patients.

Comparison with Similar Compounds

2-Bromobenzohydrazide can be compared with other benzohydrazide derivatives, such as:

    4-Bromobenzohydrazide: Similar in structure but with the bromine atom at the fourth position. It exhibits different reactivity and biological activity.

    2-Chlorobenzohydrazide: Substitution of bromine with chlorine alters the compound’s chemical properties and reactivity.

    2-Hydroxybenzohydrazide: The presence of a hydroxyl group instead of bromine significantly changes the compound’s solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-bromobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNLAYLOCZKPIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183634
Record name 2-Bromobenzohydrazide
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Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29418-67-5
Record name 2-Bromobenzoic acid hydrazide
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Record name 2-Bromobenzohydrazide
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Record name 29418-67-5
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Record name 2-Bromobenzohydrazide
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Record name 2-bromobenzohydrazide
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Synthesis routes and methods

Procedure details

A solution of methyl 2-bromobenzoate (1.0 g, 4.7 mmol) in EtOH (15 mL) was treated with hydrazine (0.18 mL, 5.6 mmol) and heated to reflux for 15 hours. The resulting solution was concentrated to a white powder (998 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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